Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate
CAS No.: 2379918-60-0
Cat. No.: VC6870326
Molecular Formula: C13H15F3N2O2
Molecular Weight: 288.27
* For research use only. Not for human or veterinary use.
![Tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate - 2379918-60-0](/images/structure/VC6870326.png)
Specification
CAS No. | 2379918-60-0 |
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Molecular Formula | C13H15F3N2O2 |
Molecular Weight | 288.27 |
IUPAC Name | tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate |
Standard InChI | InChI=1S/C13H15F3N2O2/c1-12(2,3)20-11(19)18-5-4-8-6-9(13(14,15)16)7-17-10(8)18/h6-7H,4-5H2,1-3H3 |
Standard InChI Key | QPAYPTVTUSOZGS-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The molecule features a 2,3-dihydropyrrolo[2,3-b]pyridine core, a bicyclic system comprising a six-membered pyridine ring fused to a five-membered pyrrolidine ring. The tert-butyl carbamate group (-OC(O)O-tBu) is appended to the nitrogen atom at position 1 of the pyrrolidine ring, while a trifluoromethyl (-CF₃) group occupies position 5 of the pyridine ring. This arrangement introduces steric bulk, electron-withdrawing effects, and lipophilicity, which are critical for modulating reactivity and bioavailability .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of tert-butyl 5-(trifluoromethyl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate likely involves multi-step protocols common to pyrrolopyridine derivatives:
Cyclization Reactions
Pyridine-pyrrolidine fusion is typically achieved via Paal-Knorr cyclization or transition-metal-catalyzed cross-coupling. For example, a substituted pyridine precursor may undergo intramolecular cyclization with a diamine to form the bicyclic core .
tert-Butyl Carbamate Protection
The tert-butyl carbamate group is introduced via Boc protection of the pyrrolidine nitrogen. This step typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) .
Representative Synthetic Procedure
A hypothetical synthesis is outlined below:
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Formation of the Pyrrolopyridine Core:
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Trifluoromethylation:
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Treat the intermediate with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) in the presence of Cu(I) catalysis.
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Yield: ~60–70% (based on analogous reactions).
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Boc Protection:
Physicochemical Properties
Predicted Properties
Using computational tools (e.g., ACD/Labs or ChemAxon), the following properties are estimated:
Property | Value |
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LogP (Partition Coefficient) | 2.8–3.2 (indicating high lipophilicity) |
Water Solubility | <1 mg/mL (poor aqueous solubility) |
pKa | ~4.5 (pyridine nitrogen), ~9.0 (pyrrolidine nitrogen) |
Topological Polar Surface Area (TPSA) | 45 Ų (moderate permeability) |
Spectroscopic Data
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¹H NMR: Expected signals include:
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δ 1.45 ppm (s, 9H, tert-butyl),
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δ 3.5–4.0 ppm (m, 4H, pyrrolidine CH₂),
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δ 7.2–7.8 ppm (m, pyridine aromatic protons).
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¹³C NMR: Peaks for CF₃ (~120 ppm, q, J = 288 Hz) and Boc carbonyl (~155 ppm) .
Pharmaceutical and Industrial Applications
Drug Discovery
The compound’s structure aligns with motifs found in kinase inhibitors and GPCR modulators. The trifluoromethyl group enhances metabolic stability, while the Boc group serves as a temporary protective moiety during synthesis .
Case Study: Analogous Compounds
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Sunitinib analogs: Pyrrolopyridine derivatives are investigated as tyrosine kinase inhibitors for cancer therapy.
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Antiviral agents: Similar structures show activity against RNA viruses by inhibiting viral polymerases.
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